CM-579 hydrochloride is synthesized through chemical processes involving specific reagents and conditions tailored to achieve its desired molecular structure. This compound falls under the category of hydrochloride salts, which are commonly used to improve the solubility and stability of pharmaceutical agents. Its classification as a small molecule allows for oral bioavailability, making it an attractive candidate for drug development.
The synthesis of CM-579 hydrochloride typically involves several key steps:
Technical details regarding the synthesis can include:
The molecular structure of CM-579 hydrochloride can be depicted using structural formulas that illustrate its atomic arrangement. Key data points include:
CM-579 hydrochloride can participate in various chemical reactions, which may include:
Technical details involve understanding the kinetics and mechanisms of these reactions, which can be studied through spectroscopic methods.
The mechanism of action of CM-579 hydrochloride involves its interaction with specific biological targets, such as enzymes or receptors. This interaction may inhibit or activate certain pathways leading to therapeutic effects. Data supporting these mechanisms can be derived from:
Understanding this mechanism is crucial for optimizing its therapeutic potential.
CM-579 hydrochloride exhibits several notable physical and chemical properties:
Relevant analyses often include differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess thermal properties.
CM-579 hydrochloride has potential applications in various fields, primarily within medicinal chemistry. Its uses may include:
The synthesis of CM-579 hydrochloride targets simultaneous inhibition of G9a (euchromatic histone lysine methyltransferase 2) and DNMT (DNA methyltransferase), requiring precise structural modifications. Recent approaches employ a quinoline-1,3-diamine core functionalized with electrophilic warheads (e.g., acrylamide) to covalently target cysteine residues (Cys1098 in G9a; Cys1186 in GLP). This design exploits the substrate-binding pockets of both enzymes, enabling irreversible binding and enhanced inhibitory persistence [2]. Key innovations include:
Table 1: Inhibitory Activity of CM-579 Intermediate Analogs
| Compound | G9a IC₅₀ (nM) | GLP IC₅₀ (nM) | Covalent Modification (%) |
|---|---|---|---|
| UNC0642 | 220 ± 14 | 180 ± 21 | 0 |
| Compound 1 | 3100 ± 260 | 1800 ± 240 | 40 |
| CM-579 (8) | 100 ± 6 | 140 ± 5 | 50 |
Data derived from enzymatic and mass spectrometry assays [2].
Solvent polarity and catalyst selection critically influence reaction kinetics and impurity profiles during CM-579 assembly:
Table 2: Solvent Performance in Key Synthesis Steps
| Reaction Step | Optimal Solvent | Yield (%) | Major Impurity |
|---|---|---|---|
| Cyclization | DMAc | 78 | Hydrolyzed quinoline |
| Biphenyl coupling | Toluene/Ethanol | 85 | Homocoupled dimer |
| Acrylamide addition | Dichloromethane | 92 | Unreacted electrophile |
Microwave irradiation significantly accelerates CM-579’s heterocyclic formation while improving atom economy:
Preserving CM-579’s covalent-binding functionality necessitates stringent purification:
Scaling CM-579 synthesis faces bottlenecks in reproducibility and impurity control:
Table 3: Scalability Assessment of Critical Steps
| Process Challenge | Laboratory Scale | Pilot Scale (1 kg) | Mitigation Strategy |
|---|---|---|---|
| Quinoline cyclization | 92% yield | 68% yield | In-situ intermediate quenching |
| Pd-catalyzed coupling | 85% yield | 72% yield | Immobilized catalysts |
| Final hydrochloride crystallization | 95% purity | 88% purity | Anti-solvent addition gradient control |
These advances address CM-579’s synthetic complexity while ensuring fidelity to its dual epigenetic inhibition mechanism.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6